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molecular formula C15H24N4O4 B8521900 1-(7,8-Dihydroxyoctyl)-3,7-dimethylxanthine CAS No. 156918-08-0

1-(7,8-Dihydroxyoctyl)-3,7-dimethylxanthine

Cat. No. B8521900
M. Wt: 324.38 g/mol
InChI Key: VDQZHBISAJMNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866576

Procedure details

A solution of 1-(7-octenyl)-3,7-dimethylxanthine (1.00 g, 4.5 mmol), 4-methylmorpholine-N oxide (553 mg, 4.7 mmol), and a 2.5% solution of osmium tetroxide in t-butanol (3 drops) in acetone (25 mL) and water (20 mL) was stirred for 4 days. After addition of a saturated aqueous solution of sodium hydrosulfite (10 mL) and 30 minutes of continued stirring, the reaction mixture was added to water (50 mL) and extracted with 20% ethanol/dichloromethane (3×50 mL). Evaporation of the solvent under vacuum yielded an off-white residue. The residue was recrystallized in ethanol, yielding 726 mg (63% yield) 1-(7,8-dihydroxyoctyl)-3,7-dimethylxanthine (inventive compound no. 1538) as a white solid.
Name
1-(7-octenyl)-3,7-dimethylxanthine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]1[C:18](=[O:19])[C:17]2[N:16]([CH3:20])[CH:15]=[N:14][C:13]=2[N:12]([CH3:21])[C:10]1=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].C[N+]1([O-])CC[O:26]CC1.[OH2:30].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)(C)(C)C.CC(C)=O.[Os](=O)(=O)(=O)=O>[OH:30][CH:7]([CH2:8][OH:26])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][N:9]1[C:18](=[O:19])[C:17]2[N:16]([CH3:20])[CH:15]=[N:14][C:13]=2[N:12]([CH3:21])[C:10]1=[O:11] |f:3.4.5|

Inputs

Step One
Name
1-(7-octenyl)-3,7-dimethylxanthine
Quantity
1 g
Type
reactant
Smiles
C(CCCCCC=C)N1C(=O)N(C=2N=CN(C2C1=O)C)C
Name
Quantity
553 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(C)(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 20% ethanol/dichloromethane (3×50 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
yielded an off-white residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in ethanol

Outcomes

Product
Name
Type
product
Smiles
OC(CCCCCCN1C(=O)N(C=2N=CN(C2C1=O)C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 726 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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